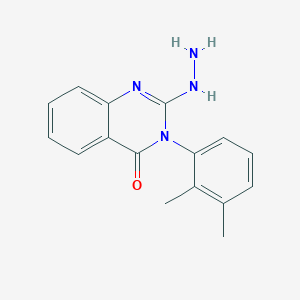

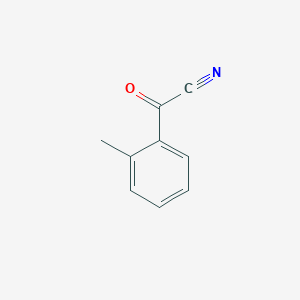

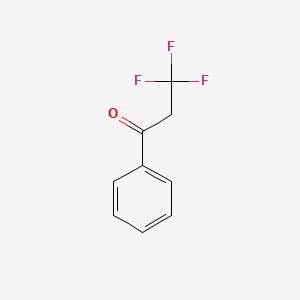

![molecular formula C13H7N3O4 B1353014 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid CAS No. 37460-93-8](/img/structure/B1353014.png)

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid (PDPA) is a member of the pyrrolopyridine family of compounds, which are known for their unique properties. PDPA is a naturally occurring compound found in plants, fungi, and bacteria, and has been studied extensively for its potential medicinal applications. PDPA has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its mechanism of action is complex and involves a variety of biochemical and physiological pathways.

Aplicaciones Científicas De Investigación

Organotin(IV) Complexes and Biological Applications

Organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, were synthesized and characterized for their biological applications. These complexes were tested against different bacteria and fungi to determine their toxicity, with toxicity levels assessed through LD50 data calculated using the Brine Shrimp method (Shahid et al., 2005).

Synthesis of Pyrrolo-Benzodiazepines

Another study explored the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, highlighting a method for creating compounds with potential relevance in medical and chemical research. This process involved the reaction of specific esters with primary arylalkylamines, leading to the formation of these complex structures (Schindler et al., 2008).

N-Aryl Sulfonyl Hydrazone Compounds Synthesis

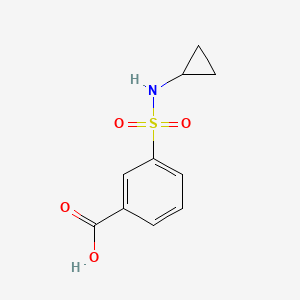

Research on the synthesis of new N-Aryl sulfonyl hydrazone compounds involves reactions that produce structures closely related to the compound of interest. These synthetic pathways include the transformation of specific dione compounds to benzenesulfonyl chloride derivatives, further reacting with hydrazine hydrate to yield hydrazone compounds (Fathi & Mohammed, 2021).

Hybrid Compounds Synthesis

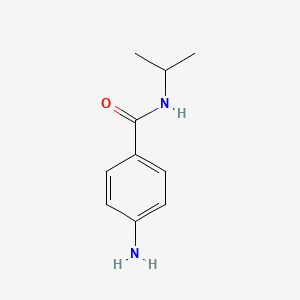

A study on the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid involves creating structures that incorporate pharmacophoric fragments of reagents. This research could provide insights into designing compounds with tailored biological activities (Ivanova et al., 2019).

Propiedades

IUPAC Name |

4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4/c17-11-9-10(15-6-5-14-9)12(18)16(11)8-3-1-7(2-4-8)13(19)20/h1-6H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJHYFGFMWBOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=NC=CN=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

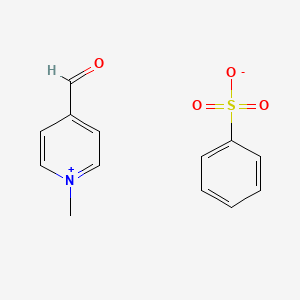

![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)